![molecular formula C13H16N2 B13167692 7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole CAS No. 922511-57-7](/img/structure/B13167692.png)
7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially enhancing its biological activity.
Reduction: This reaction can be used to alter the compound’s electronic properties, affecting its reactivity.
Substitution: Common in the modification of indole derivatives, substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions: Reagents such as sulfonyl chlorides, alkyl halides, and various catalysts are commonly used in these reactions. Conditions often involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with potentially unique biological activities .
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Mecanismo De Acción
The mechanism by which 7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole exerts its effects involves binding to specific molecular targets. For instance, it has been shown to interact with the active site of c-Met, a receptor tyrosine kinase involved in various cellular processes, including proliferation and survival . This interaction can inhibit the receptor’s activity, leading to reduced cancer cell proliferation.
Comparación Con Compuestos Similares
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: A parent compound with similar structural features but lacking the methyl groups at positions 7 and 9.
Indole-3-carbaldehyde: Another indole derivative with significant biological activity.
Uniqueness: 7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole is unique due to the presence of the methyl groups at positions 7 and 9, which can significantly influence its biological activity and chemical reactivity. These modifications can enhance its potential as an anti-cancer agent compared to its analogs .
Propiedades
Número CAS |
922511-57-7 |
|---|---|
Fórmula molecular |
C13H16N2 |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
7,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C13H16N2/c1-8-5-9(2)13-10-7-14-4-3-11(10)15-12(13)6-8/h5-6,14-15H,3-4,7H2,1-2H3 |
Clave InChI |
YLYAEPNZCVSVSB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C3=C(CCNC3)NC2=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Dimethylamino)sulfonyl]-2,3-dimethylbenzenesulfonyl chloride](/img/structure/B13167611.png)

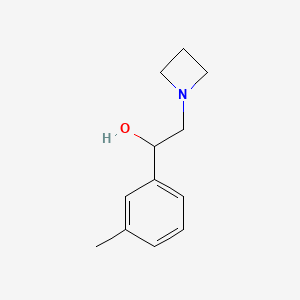
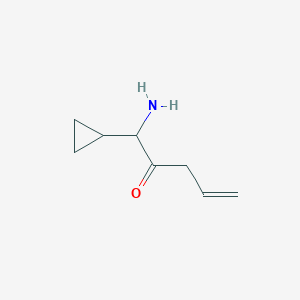
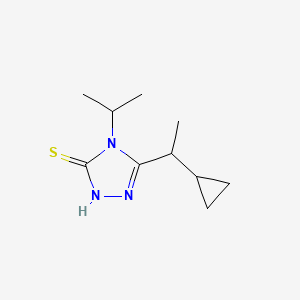
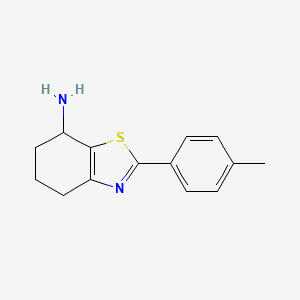
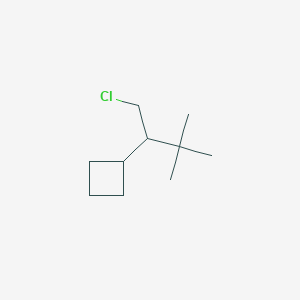
![1-[1-(Methylamino)cyclobutyl]propan-1-one](/img/structure/B13167639.png)

![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid](/img/structure/B13167654.png)




